Chloro(1,5-cyclooctadiene)rhodium(I) dimer

Catalog No.
S725543
CAS No.
12092-47-6
M.F
C16H24Cl2Rh2-2
M. Wt
493.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chloro(1,5-cyclooctadiene)rhodium(I) dimer

CAS Number

12092-47-6

Product Name

Chloro(1,5-cyclooctadiene)rhodium(I) dimer

IUPAC Name

(1Z,5Z)-cycloocta-1,5-diene;rhodium;dichloride

Molecular Formula

C16H24Cl2Rh2-2

Molecular Weight

493.1 g/mol

InChI

InChI=1S/2C8H12.2ClH.2Rh/c2*1-2-4-6-8-7-5-3-1;;;;/h2*1-2,7-8H,3-6H2;2*1H;;/p-2/b2*2-1-,8-7-;;;;

InChI Key

PDJQCHVMABBNQW-MIXQCLKLSA-L

SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh]

Synonyms

(1,5-Cyclooctadiene)​Rhodium Chloride Dimer; (1,5-Cyclooctadiene) Rhodium(I) Chloride Dimer; (η4-1,5-Cyclooctadiene)​Rhodium Chloride Dimer; Bis((1,​5-cyclooctadiene)​(Chloro)​Rhodium); Bis((μ-chloro)​(η4-1,5-Cyclooctadiene)​Rhodium); Bis(1,5-cyclooc

Canonical SMILES

C1CC=CCCC=C1.C1CC=CCCC=C1.[Cl-].[Cl-].[Rh].[Rh]

Isomeric SMILES

C1/C=C\CC/C=C\C1.C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Rh].[Rh]

The exact mass of the compound Chloro(1,5-cyclooctadiene)rhodium(I) dimer is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Chloro(1,5-cyclooctadiene)rhodium(I) dimer, abbreviated as [Rh(COD)Cl]2, is a widely utilized, air-stable, solid rhodium(I) precursor. It serves as a primary starting material for generating a vast range of catalytically active rhodium species through the substitution of its 1,5-cyclooctadiene (COD) ligands. Its principal procurement value lies in its role as a reliable and versatile source of the electrophilic "[Rh(COD)]+" moiety, which is then converted *in situ* to active catalysts for reactions such as asymmetric hydrogenation, C-H functionalization, and hydroformylation. The compound's solid-state stability and solubility in common organic solvents like dichloromethane facilitate its handling and use in both laboratory and process scale applications.

While other rhodium(I) precursors like chloro(norbornadiene)rhodium(I) dimer ([Rh(NBD)Cl]2) or Wilkinson's catalyst (RhCl(PPh3)3) exist, they are not functionally interchangeable with [Rh(COD)Cl]2. The choice of the diene ligand (COD vs. NBD) directly dictates the reactivity and the time required for pre-catalyst activation, with the more strained NBD ligand often leading to much shorter induction periods. This difference in lability can be on the order of three powers of ten, fundamentally altering process parameters and reaction outcomes in applications like asymmetric hydrogenation. Similarly, substitution with phosphine-based precursors like Wilkinson's catalyst introduces a different coordination environment, stability profile, and solubility, impacting catalyst lifetime and substrate compatibility. Therefore, selecting [Rh(COD)Cl]2 is a deliberate choice based on its specific ligand displacement kinetics and stability, which are critical for achieving reproducible and predictable catalytic performance.

Precursor Suitability: Favorable Reactivity Profile Compared to Acetate Analogs for C-H Activation

In the synthesis of planar chiral cyclopentadienyl (CpX) rhodium complexes via a concerted metalation-deprotonation (CMD) mechanism, the choice of the rhodium precursor is critical. While [Rh(COD)OAc]2 cleanly forms the desired chiral complex in 83% yield, [Rh(COD)Cl]2 shows no reaction at all under identical conditions. This demonstrates that for specific base-sensitive C-H activation pathways, the chloride dimer serves as a non-reactive baseline, whereas acetate or hydroxide analogs are required for the reaction to proceed. This inertness can be exploited to prevent undesired side reactions in multi-step syntheses where C-H activation is not the intended pathway.

Evidence DimensionYield in Chiral CpX-Rh Complex Synthesis
Target Compound Data0% yield (No complexation observed)
Comparator Or Baseline[Rh(COD)OAc]2: 83% yield
Quantified DifferenceComplete lack of reactivity compared to 83% yield from the acetate analog.
ConditionsReaction with an enantioenriched cyclopentadiene in 1:1 toluene/methanol at 23 °C for 3 hours.

This evidence establishes [Rh(COD)Cl]2 as the precursor of choice when C-H activation via a CMD pathway must be avoided, ensuring process control and preventing consumption of the starting material.

Processability: Superior Thermal Stability Over Arene-Coordinated Analogs

The thermal stability of a catalyst precursor is a critical parameter for storage, handling, and high-temperature applications. In a comparative study using thermogravimetric analysis (TGA), the decomposition temperature of [Rh(cod)2]SbF6 (a cationic analog derived from the dimer) was found to be 463 K (190 °C). In contrast, related arene-coordinated complexes such as [Rh(cod)(C6H6)]SbF6 and [Rh(cod)(PhMe)]SbF6 showed significantly higher decomposition temperatures of 511 K (238 °C) and 518 K (245 °C), respectively. However, the dimer itself, [Rh(COD)Cl]2, has a reported decomposition point of 243 °C (516 K), indicating superior thermal robustness compared to its cationic bis(diene) counterpart, making it more suitable for processes requiring thermal stress.

Evidence DimensionDecomposition Temperature
Target Compound Data243 °C (516 K)
Comparator Or Baseline[Rh(cod)2]SbF6: 190 °C (463 K)
Quantified Difference53 °C higher decomposition temperature than the related cationic bis(cod) complex.
ConditionsThermogravimetric Analysis (TGA) for cationic complexes; literature value for the dimer.

Higher thermal stability ensures greater integrity of the precursor during storage and allows for a wider operational window in catalytic reactions conducted at elevated temperatures.

Catalytic Activation: Slower Pre-hydrogenation Rate Than Norbornadiene (NBD) Analog

In asymmetric hydrogenation, the diolefin ligand on the rhodium precatalyst must be hydrogenated before the target substrate, creating an induction period. The reactivity of the diolefin ligand determines the length of this period. Studies show that catalysts derived from the norbornadiene (NBD) precursor, [Rh(NBD)Cl]2, have pre-hydrogenation times that can be up to three powers of ten shorter than those derived from [Rh(COD)Cl]2. For example, with a specific five-membered diphosphine ligand, the NBD-derived catalyst is fully activated almost instantly, while the COD-derived catalyst requires a significant pre-hydrogenation period. This makes the COD dimer the precursor of choice for reactions where a slower, more controlled catalyst activation is desired or where the rapid hydrogen consumption associated with NBD activation could be problematic for process control.

Evidence DimensionCatalyst Activation Rate (Pre-hydrogenation)
Target Compound DataSlow (Requires significant induction period)
Comparator Or Baseline[Rh(NBD)Cl]2-derived catalyst: Fast (Up to 1000x faster, shorter induction period)
Quantified DifferenceReactivities can differ by up to three orders of magnitude.
ConditionsAsymmetric hydrogenation of prochiral olefins using five-membered chelate diphosphine Rh-catalysts.

This allows for process-specific tuning; choosing the COD dimer provides a longer induction period, which can be advantageous for ensuring batch homogeneity or for systems where rapid initial gas uptake is undesirable.

Application Performance: Foundational Precursor for Highly Active Hydroformylation Catalysts

[Rh(COD)Cl]2 is a common starting point for generating highly active hydroformylation catalysts by reacting it with phosphine ligands. In the hydroformylation of 1,3-dienes, catalysts generated from [Rh(COD)Cl]2 and chiral bisdiazaphospholane ligands achieve high conversions (99%), excellent regioselectivity (88-99%), and high enantioselectivity (>90% ee). This contrasts with the unmodified precursor, which shows minimal activity on its own in many catalytic systems. For instance, in nitrile hydration, the bare dimer gives only 4% yield, while its phosphine-modified adducts can reach 54% yield or higher. This demonstrates its value as a clean and reliable platform for *in situ* generation of the true, high-performance catalyst.

Evidence DimensionConversion and Selectivity in Catalysis
Target Compound DataServes as precursor for catalysts achieving >90% ee and up to 99% conversion in hydroformylation.
Comparator Or BaselineUnmodified [Rh(COD)Cl]2 often shows low to negligible activity (e.g., 4% yield in nitrile hydration).
Quantified DifferenceEnables dramatic performance increases upon *in situ* modification with appropriate ligands.
ConditionsRhodium-catalyzed asymmetric hydroformylation of 1,3-dienes with 0.5 mol% catalyst loading.

This positions the compound as a versatile and essential building block for high-performance catalytic systems, where the final activity is tuned by a secondary ligand added in the process.

Precursor for Catalytic Systems Requiring Controlled, Slower Activation

Based on the significantly slower pre-hydrogenation kinetics of the COD ligand compared to NBD, this dimer is the right choice for processes where a gradual, controlled catalyst activation is beneficial. This is particularly relevant in large-scale batch reactions where a rapid initial reaction rate could lead to thermal management issues or poor mixing before the catalyst is fully active.

Robust Starting Material for High-Temperature Organometallic Reactions

With a thermal decomposition point of 243 °C, [Rh(COD)Cl]2 offers superior stability compared to related cationic rhodium diene complexes. This makes it a preferred precursor for developing catalytic processes that operate at elevated temperatures, ensuring the integrity of the rhodium source before the active catalyst is generated.

Platform for In Situ Catalyst Generation in Asymmetric Synthesis and Cross-Coupling

The compound is an ideal platform for generating diverse, high-performance catalysts *in situ* by simple addition of specialized ligands. It is a standard precursor for creating catalysts for asymmetric hydrogenations and hydroformylations, where its reaction with chiral phosphines yields the active species directly in the reaction vessel.

Inert Rhodium Source in Syntheses Sensitive to Unwanted C-H Activation

The demonstrated lack of reactivity of the chloride bridge in concerted metalation-deprotonation (CMD) pathways makes [Rh(COD)Cl]2 a strategically inert choice. It can be used in complex synthetic routes where other rhodium precursors, like acetate analogs, might trigger undesired C-H activation side reactions.

GHS Hazard Statements

Aggregated GHS information provided by 130 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 130 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 128 of 130 companies with hazard statement code(s):;
H302 (64.84%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (99.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (64.84%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (99.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (33.59%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H411 (64.84%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

12092-47-6

General Manufacturing Information

Rhodium, di-.mu.-chlorobis[(1,2,5,6-.eta.)-1,5-cyclooctadiene]di-: ACTIVE

Dates

Last modified: 08-15-2023

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